LU-002i -

LU-002i

Catalog Number: EVT-1535077
CAS Number:
Molecular Formula: C35H52N4O7
Molecular Weight: 640.822
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LU-002i is a novel β2i-specific inhibitor, displaying moderate trypanocidal activity
Source and Classification

LU-002i is derived from research focused on developing selective inhibitors for the immunoproteasome, which is a variant of the proteasome found in immune cells. This compound belongs to a class of small molecules designed to selectively inhibit specific catalytic sites within the proteasome, particularly those involved in processing antigenic peptides. The classification of LU-002i as an immunoproteasome inhibitor underscores its potential therapeutic applications in treating diseases such as cancer and autoimmune disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of LU-002i involves complex organic chemistry techniques aimed at creating a molecule that can effectively bind to and inhibit specific proteasome subunits. The synthesis typically includes:

  1. Starting Materials: Utilization of commercially available amino acids and other organic reagents.
  2. Reactions: The synthesis may involve various reactions such as coupling reactions, where different amino acid residues are linked together, and cyclization processes to form the final cyclic structure.
  3. Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the active diastereomer from other by-products.

The detailed synthetic pathway is often proprietary or unpublished but generally follows established protocols for peptide synthesis and modification .

Molecular Structure Analysis

Structure and Data

LU-002i's molecular structure features specific functional groups that facilitate its binding to proteasome active sites. Key structural elements include:

  • Core Structure: A backbone that supports various substituents critical for interaction with the proteasome.
  • Functional Groups: These may include amide bonds and cyclic structures that enhance binding affinity and specificity towards immunoproteasome subunits.

The precise three-dimensional conformation can be elucidated through techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, which provide insights into how LU-002i fits into the active sites of the proteasome .

Chemical Reactions Analysis

Reactions and Technical Details

LU-002i functions primarily through non-covalent interactions with the proteasome's active sites. The key reactions include:

  1. Binding Mechanism: LU-002i binds to specific sites on the β1i, β2i, and β5i subunits of the immunoproteasome, inhibiting their proteolytic activity.
  2. Inhibition Dynamics: The binding alters the conformation of these subunits, preventing substrate access and subsequent cleavage.

The effectiveness of LU-002i as an inhibitor can be quantified using enzyme kinetics studies to determine its inhibition constants (K_i) against different proteasome subunits .

Mechanism of Action

Process and Data

The mechanism by which LU-002i exerts its effects involves:

  1. Selective Inhibition: By preferentially binding to immunoproteasome subunits over constitutive proteasomes, LU-002i selectively disrupts antigen processing without broadly affecting cellular protein turnover.
  2. Impact on Immune Response: Inhibition leads to altered peptide presentation on major histocompatibility complex molecules, potentially enhancing immune responses against tumors or pathogens.

Research indicates that such selective inhibition can have therapeutic benefits in conditions where modulation of immune responses is desired .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

LU-002i possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Molecular Weight: Typically within a range conducive for cellular uptake.
  • Solubility: Soluble in organic solvents; solubility in aqueous environments can affect bioavailability.
  • Stability: Stability under physiological conditions is crucial for its efficacy as a therapeutic agent.

Characterization studies often involve assessing these properties through techniques like mass spectrometry and thermal analysis .

Applications

Scientific Uses

LU-002i has potential applications in several scientific domains:

  1. Cancer Therapy: As a proteasome inhibitor, it may enhance the efficacy of existing cancer treatments by sensitizing tumor cells to apoptosis.
  2. Autoimmune Disorders: By modulating immune responses, LU-002i could serve as a therapeutic agent in diseases characterized by excessive immune activation.
  3. Research Tool: It can be used in laboratory settings to study proteasome function and its role in cellular processes.

The ongoing exploration of LU-002i's effects on various cell types continues to unveil its potential utility in both basic research and clinical applications .

Introduction to Proteasome Inhibitors and LU-002i

Proteasome Structure-Function Relationships

The 20S core particle (CP) of the proteasome is a conserved, barrel-shaped complex comprising four stacked heptameric rings: two outer α-subunit rings that regulate substrate entry, and two inner β-subunit rings housing the proteolytic active sites. Eukaryotic proteasomes contain seven distinct α- and β-subunits per ring, with only three β subunits (β1, β2, β5) bearing catalytic activity. These subunits cleave peptides after acidic (caspase-like; β1), basic (trypsin-like; β2), or hydrophobic (chymotrypsin-like; β5) residues, collectively enabling broad proteolytic capability [2] [9].

Constitutive vs. Immunoproteasome Subunits

Two principal CP isoforms exist in mammals:

  • Constitutive Proteasomes (cCPs): Ubiquitously expressed, containing catalytic subunits β1c, β2c, and β5c. They perform routine protein turnover and generate peptides for antigen presentation under basal conditions [9].
  • Immunoproteasomes (iCPs): Induced by cytokines (e.g., IFN-γ, TNF-α), they incorporate inducible subunits β1i (LMP2), β2i (MECL-1), and β5i (LMP7). The iCP optimizes peptide cleavage for major histocompatibility class I (MHC-I) binding by enhancing hydrophobic C-terminal residues and altering cleavage preferences. For example, β2i shifts substrate specificity toward basic residues, increasing antigenic peptide yield [9] [3].

Table 1: Key Subunits in Mammalian Proteasome Isoforms

Subunit TypeConstitutive ProteasomeImmunoproteasomePrimary Function
Caspase-likeβ1cβ1i (LMP2)Cleaves after acidic residues
Trypsin-likeβ2cβ2i (MECL-1)Cleaves after basic residues
Chymotrypsin-likeβ5cβ5i (LMP7)Cleaves after hydrophobic residues

β2i (MECL-1) Subunit Specificity in Disease Pathways

The β2i subunit is critical for iCP function. Its upregulation in autoimmune diseases (e.g., lupus, rheumatoid arthritis), hematologic malignancies, and chronic infections positions it as a therapeutic target. β2i overexpression alters cellular peptide pools, promoting pro-inflammatory cytokine production and T-cell activation. Additionally, β2i inhibition disrupts survival pathways in parasitic infections like Trypanosoma brucei, highlighting its role beyond mammalian immunity [3] [9].

Rationale for Subunit-Selective Proteasome Inhibition

Broad-spectrum proteasome inhibitors (e.g., bortezomib) target all catalytic subunits, causing systemic toxicity (neuropathy, cytopenia) that limits chronic use. Subunit-selective inhibitors offer refined therapeutic control:

  • Reduced Toxicity: Sparing cCP activity preserves housekeeping protein degradation, minimizing off-target effects [9].
  • Pathway Precision: Targeting iCP-specific subunits (e.g., β2i) suppresses inflammation or infection without impairing constitutive proteolysis [3] [9].
  • Synergistic Potential: Combining subunit-selective agents may enhance efficacy while lowering individual dosages [9].

LU-002i: Discovery Context and Research Significance

LU-002i emerged from structure-based drug design efforts to address β2 specificity. With an IC₅₀ of 220 nM for human β2i and >50-fold selectivity over β2c (IC₅₀ = 12.1 µM), it achieves unprecedented subunit discrimination [1] [3]. Key attributes include:

  • Chemical Profile: Molecular weight 640.81 g/mol (C₃₅H₅₂N₄O₇); CAS 1838705-22-8 or 2322333-96-8 [1] [6].
  • Discovery Mechanism: Designed to exploit subtle structural differences between β2i and β2c substrate channels, particularly non-primed S2 pockets that influence inhibitor binding [3].
  • Research Applications:
  • Tool compound for dissecting β2i roles in immune responses and disease.
  • Demonstrates trypanocidal activity in Trypanosoma models, suggesting utility against parasitic infections [3].
  • Foundation for developing β2i-selective clinical candidates (e.g., KZR-616 derivatives) [9].
PropertyValueExperimental Context
β2i IC₅₀220 nMHuman Raji cell lysates
β2c IC₅₀12.1 µMHuman Raji cell lysates
β5c/β5i Inhibition>100 µM (negligible)Competitive ABPP assay
Molecular Weight640.81 g/molC₃₅H₅₂N₄O₇
Solubility≥100 mg/mL in DMSOIn vitro formulations
Trypanocidal ActivityModerateT. brucei models

Properties

Product Name

LU-002i

IUPAC Name

(S)-N-((S)-3-((1S,4aR,8aR)-Decahydronaphthalen-1-yl)-1-((R)-2-methyloxiran-2-yl)-1-oxopropan-2-yl)-3-(4-methoxyphenyl)-2-((S)-2-(2-morpholinoacetamido)propanamido)-propanamide

Molecular Formula

C35H52N4O7

Molecular Weight

640.822

InChI

InChI=1S/C35H52N4O7/c1-23(36-31(40)21-39-15-17-45-18-16-39)33(42)38-30(19-24-11-13-27(44-3)14-12-24)34(43)37-29(32(41)35(2)22-46-35)20-26-9-6-8-25-7-4-5-10-28(25)26/h11-14,23,25-26,28-30H,4-10,15-22H2,1-3H3,(H,36,40)(H,37,43)(H,38,42)/t23-,25+,26-,28+,29-,30-,35+/m0/s1

InChI Key

IJXUVRJYZJRYCL-DCGCUPEZSA-N

SMILES

O=C(N[C@@H](C[C@@H]1CCC[C@@]2([H])CCCC[C@@]12[H])C([C@]3(C)OC3)=O)[C@@H](NC([C@@H](NC(CN4CCOCC4)=O)C)=O)CC5=CC=C(OC)C=C5

Solubility

Soluble in DMSO

Synonyms

LU-002i; LU 002i; LU002i

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.